molecular formula C12H10N4O6 B454961 methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 313062-84-9

methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B454961
CAS No.: 313062-84-9
M. Wt: 306.23g/mol
InChI Key: CXTVIHXKWSZXPT-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is an organic compound characterized by the presence of a pyrazole ring substituted with nitro groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 3,4-dinitropyrazole with methyl 4-formylbenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the combination of a benzoate ester with a dinitropyrazole moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in high-energy materials and pharmaceuticals .

Biological Activity

Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemical development. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₄O₆, with a molecular weight of approximately 306.23 g/mol. The compound features a benzoate moiety with a methyl ester group and a 3,4-dinitro-1H-pyrazole substituent, contributing to its unique chemical reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that compounds containing dinitropyrazole structures may exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound may similarly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Cytotoxic Effects

The presence of nitro groups in this compound is believed to contribute to its cytotoxic effects against various cancer cell lines. Nitro groups can undergo bioreduction to generate reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi. Preliminary studies suggest that this compound could inhibit the growth of pathogenic microorganisms, although specific data on its efficacy is still limited .

The mechanism of action for this compound involves several pathways:

  • Reactive Intermediate Formation : The nitro groups can be reduced to form reactive intermediates that covalently bind to proteins or nucleic acids, altering cellular functions.
  • Enzyme Interaction : The compound may interact with various enzymes or receptors within cells, influencing metabolic pathways related to inflammation and cell proliferation .

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dinitropyrazole with methyl 4-formylbenzoate under basic conditions. Common reagents include sodium hydroxide or potassium carbonate to facilitate the reaction.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
CytotoxicityInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of pathogenic microorganisms

Study on Anti-inflammatory Activity

A study published in PubMed Central examined various pyrazole derivatives for their anti-inflammatory effects. Compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Research on Cytotoxicity

Another investigation focused on the cytotoxic effects of nitro-substituted pyrazoles against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity due to reactive intermediate formation upon reduction of nitro groups.

Properties

IUPAC Name

methyl 4-[(3,4-dinitropyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O6/c1-22-12(17)9-4-2-8(3-5-9)6-14-7-10(15(18)19)11(13-14)16(20)21/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTVIHXKWSZXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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